N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
CAS No.: 899955-24-9
Cat. No.: VC11888794
Molecular Formula: C18H20FN3O3S
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899955-24-9 |
|---|---|
| Molecular Formula | C18H20FN3O3S |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | N'-(2-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
| Standard InChI | InChI=1S/C18H20FN3O3S/c19-13-4-1-2-5-14(13)21-18(24)17(23)20-12-15(16-6-3-11-26-16)22-7-9-25-10-8-22/h1-6,11,15H,7-10,12H2,(H,20,23)(H,21,24) |
| Standard InChI Key | ACLWRGWPSFDJCG-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC=CS3 |
| Canonical SMILES | C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC=CS3 |
Introduction
"N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide" is a synthetic organic compound with potential applications in medicinal chemistry. This compound integrates structural elements such as fluorophenyl, morpholine, and thiophene, which are often associated with bioactivity. Below is a detailed exploration of its chemical properties, synthesis, and potential applications.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions combining fluorophenyl derivatives, morpholine, thiophene-based intermediates, and ethanediamide precursors. While specific procedures are not directly available in the search results, typical methods may include:
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Amide Bond Formation: Reacting an amine group with an acyl chloride or anhydride.
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Morpholine Functionalization: Introducing the morpholine ring through nucleophilic substitution or coupling reactions.
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Thiophene Integration: Incorporating thiophene via cross-coupling reactions like Suzuki or Stille coupling.
Medicinal Chemistry
The combination of fluorophenyl and morpholine moieties suggests potential bioactivity:
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Antimicrobial Activity: Compounds with similar structures have shown efficacy against bacterial and fungal pathogens .
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Anticancer Potential: The thiophene group is often associated with antiproliferative effects .
Drug Development
The structural elements present in this compound are commonly found in drug candidates targeting enzymes or receptors, such as kinase inhibitors or G-protein coupled receptors.
Molecular Docking and Biological Evaluation
While no specific data exists for this compound's biological activity, molecular docking studies could provide insights into its interaction with biological targets:
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Binding Affinity: Fluorine substitution can enhance binding affinity due to increased hydrophobic interactions.
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Pharmacokinetics: Morpholine enhances solubility and bioavailability.
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